N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1251686-99-3
VCID: VC4933885
Molecular Formula: C22H21FN4O2S
Molecular Weight: 424.49
* For research use only. Not for human or veterinary use.
![N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251686-99-3](/images/structure/VC4933885.png)
Description |
N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that falls within the category of sulfonamides. It features a unique triazolo-pyridine core structure, which is known for its diverse biological activities. The compound's molecular formula is C19H20FN3O2S, and it has a molecular weight of approximately 397.46 g/mol. Synthesis and CharacterizationThe synthesis of this compound involves multiple steps that typically include:
The following table summarizes key synthesis parameters:
Biological Activity and Mechanism of ActionResearch indicates that compounds similar to N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide exhibit significant biological activities, including:
The mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors influenced by the triazole moiety. Applications in Medicinal ChemistryGiven its structural characteristics and biological activities, this compound shows promise in various applications:
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CAS No. | 1251686-99-3 | ||||||||||
Product Name | N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | ||||||||||
Molecular Formula | C22H21FN4O2S | ||||||||||
Molecular Weight | 424.49 | ||||||||||
IUPAC Name | N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | ||||||||||
Standard InChI | InChI=1S/C22H21FN4O2S/c1-3-17-10-12-19(13-11-17)27(15-18-7-4-5-8-20(18)23)30(28,29)21-9-6-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 | ||||||||||
Standard InChIKey | SWMCLCCAKXLSDA-UHFFFAOYSA-N | ||||||||||
SMILES | CCC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4C | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 49665063 | ||||||||||
Last Modified | Aug 17 2023 |
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